molecular formula C9H8ClNOS B12971710 2-(Chloromethyl)-7-methoxybenzo[d]thiazole

2-(Chloromethyl)-7-methoxybenzo[d]thiazole

Cat. No.: B12971710
M. Wt: 213.68 g/mol
InChI Key: YEZZQSSIQKFMKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Chloromethyl)-7-methoxybenzo[d]thiazole is a versatile chemical intermediate primarily utilized in organic synthesis and pharmaceutical research. The benzo[d]thiazole scaffold is widely recognized for its significant biological value in developing novel therapeutic agents . This specific derivative, featuring a chloromethyl group at the 2-position, is a key building block for constructing more complex molecules through nucleophilic substitution and further functionalization. Compounds based on the 7-methoxybenzo[d]thiazole structure have demonstrated a broad spectrum of promising biological activities in research settings. These include potent antimicrobial properties against various bacterial and fungal strains , as well as investigations into their potential as anti-inflammatory, antitumor, and antidiabetic agents . The chloromethyl moiety enhances the molecule's reactivity, making it particularly valuable for creating molecular hybrids and for use in the synthesis of dyes and pigments . In antimicrobial research, related benzothiazole derivatives have been identified as potent inhibitors of bacterial targets like DNA gyrase and topoisomerase IV, which are crucial enzymes for bacterial DNA replication and a focus for overcoming antibiotic resistance . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate care, following all relevant safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8ClNOS

Molecular Weight

213.68 g/mol

IUPAC Name

2-(chloromethyl)-7-methoxy-1,3-benzothiazole

InChI

InChI=1S/C9H8ClNOS/c1-12-7-4-2-3-6-9(7)13-8(5-10)11-6/h2-4H,5H2,1H3

InChI Key

YEZZQSSIQKFMKM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1SC(=N2)CCl

Origin of Product

United States

Synthetic Methodologies for 2 Chloromethyl 7 Methoxybenzo D Thiazole and Analogues

Direct Synthetic Routes to 2-(Chloromethyl)benzothiazole Systems

The formation of the benzothiazole (B30560) core is the initial and crucial step in the synthesis of the target compound and its analogues. Several established methods can be employed for this purpose.

A prevalent and direct method for the synthesis of 2-substituted benzothiazoles involves the condensation of 2-aminothiophenols with various carbonyl compounds or their derivatives. nih.govnih.gov For the specific synthesis of 2-(chloromethyl)benzothiazoles, a 2-aminothiophenol (B119425) is typically reacted with a chloroacetyl derivative, such as chloroacetyl chloride. This reaction proceeds through the formation of an intermediate amide, which then undergoes intramolecular cyclization and dehydration to yield the final benzothiazole ring.

Table 1: Examples of Condensation Reactions for Benzothiazole Synthesis

Starting Material Reagent Conditions Product Yield (%) Reference
2-Aminothiophenol Chloroacetyl chloride Acetic acid, Microwave (500W), 10 min 2-(Chloromethyl)benzothiazole Not specified google.com
2-Amino-5-fluorobenzenethiol Chloroacetyl chloride Not specified 2-Chloromethyl-6-fluorobenzothiazole Not specified nih.gov
2-Aminothiophenol Aliphatic Aldehydes Dichloromethane, 4Å molecular sieves, RT, 1.5-2 h 2-Alkyl-2,3-dihydrobenzo[d]thiazoles 85-96 orientjchem.org
2-Aminothiophenols Aromatic Aldehydes H₂O₂/HCl, Ethanol (B145695), RT, 45-60 min 2-Arylbenzothiazoles 85-94 mdpi.com

The cyclization to form the benzothiazole ring is a fundamental transformation in these synthetic sequences. One of the classic methods is the Jacobson synthesis, which involves the oxidative cyclization of an arylthioamide on an unsubstituted ortho position. scholarsresearchlibrary.com This method has been widely used for preparing various substituted benzothiazoles.

Another approach involves the cyclization of thiobenzanilides, which can be facilitated by transition metals. rsc.org The intramolecular cyclization of ortho-halogenated analogues also presents a viable route to the benzothiazole core. google.com Furthermore, catalyst-free condensation of 2-aminothiophenol with aromatic aldehydes under melt conditions can afford 2-arylbenzothiazoles in good yields. orientjchem.org

Polyphosphoric acid (PPA) is a widely used reagent in organic synthesis, acting as both a catalyst and a dehydrating agent. It is particularly effective in promoting condensation and cyclization reactions. In the context of benzothiazole synthesis, PPA can facilitate the reaction between a 2-aminothiophenol and a carboxylic acid. For the synthesis of a 7-methoxy substituted benzothiazole, 2-amino-3-methoxythiophenol could be condensed with an appropriate carboxylic acid in the presence of PPA. This method has been successfully employed for the synthesis of 2-arylbenzothiazoles from 2-aminothiophenols and p-aminobenzoic acids at elevated temperatures. youtube.com The use of PPA is also documented in the preparation of high molecular weight poly(2,6-benzothiazole). researchgate.net

Functionalization and Derivatization Strategies for Methoxybenzothiazoles

An alternative to the direct synthesis approach is the functionalization of a pre-existing benzothiazole core. This can involve the introduction of the methoxy (B1213986) group or the chloromethyl group in separate steps.

The introduction of a methoxy group onto the benzothiazole ring system is typically achieved by starting with a precursor that already contains the methoxy substituent. For example, 2-amino-6-methoxybenzothiazole (B104352) can be prepared from 4-methoxyaniline. ijcrt.org Similarly, the synthesis of 2-amino-3-methylthiophenol, a related precursor, starts from o-toluidine. google.com Following this logic, the synthesis of 2-(chloromethyl)-7-methoxybenzo[d]thiazole would ideally start from a 3-methoxyaniline derivative, which would be converted to 2-amino-3-methoxythiophenol. The Herz reaction, which treats an arylamine with sulfur monochloride, is a known method for preparing 2-aminobenzenethiols. ijcrt.org However, this method has limitations, as certain groups at the para-position can be replaced by a chloro group. ijcrt.org

The chloromethyl group at the 2-position is a key functional handle for further derivatization. As discussed in section 2.1.1, this group can be introduced directly through condensation with a chloroacetyl derivative.

An alternative strategy involves the selective halogenation of a 2-methylbenzothiazole (B86508) derivative. This would first require the synthesis of 7-methoxy-2-methylbenzothiazole. This can be achieved by the condensation of 2-amino-3-methoxythiophenol with acetic anhydride. google.com Subsequently, the methyl group at the 2-position can be chlorinated. The side-chain chlorination of methyl groups on heterocyclic rings, such as methylpyridines, is a known transformation and can be achieved using various chlorinating agents. google.com This method often involves radical conditions, for example, using chlorine gas in the presence of a radical initiator.

Table 2: Examples of Functionalization and Derivatization Reactions

Substrate Reagent(s) Conditions Product Yield (%) Reference
2-Amino-4-chlorothiophenol, Pyridine, Acetaldehyde FeCl₃ Not specified 2-Methyl-5-chlorobenzothiazole Not specified nih.gov
2-Chloro-6-methylpyridine Cl₂, AIBN, H₂O 67-70 °C Chlorinated 2-chloro-6-methylpyridines Not specified google.com
2-Aminothiophenols, Tetramethylthiuram disulfide, Iodobenzenes CuBr Water, 80 °C 2-Mercaptobenzothiazole derivatives 76-84 mdpi.com
Benzothiazole O-Benzoylhydroxylamines Not specified 2-Aminobenzothiazoles Not specified mdpi.com

Advanced Synthetic Techniques and Sustainable Chemistry Considerations

The synthesis of benzothiazole derivatives has been significantly enhanced by the adoption of advanced techniques that align with the principles of sustainable chemistry. These methods aim to increase reaction efficiency, reduce waste, and minimize the use of hazardous materials. Key developments include the use of microwave irradiation to accelerate reactions, the design of elegant one-pot multicomponent reactions to improve atom and step economy, and the application of novel catalysts to facilitate transformations under milder conditions.

Microwave-Assisted Synthetic Procedures

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry for accelerating reaction rates, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. nih.gov The application of microwave irradiation in the synthesis of benzothiazole analogues has been shown to dramatically reduce reaction times from hours to minutes. scispace.comnih.gov This technique is particularly effective for reactions conducted in polar solvents, which absorb microwave energy efficiently, but has also been successfully applied under solvent-free conditions. researchgate.net

The benefits of microwave heating stem from its mechanism of direct, localized heating of the reaction mixture, which can lead to thermal and non-thermal effects that enhance reactivity. For instance, the synthesis of thiazole (B1198619) derivatives via the Hantzsch reaction has been significantly improved using microwave irradiation, overcoming the traditional method's drawbacks of long reaction times and harsh conditions. nih.gov Catalyst-free and solvent-free syntheses of complex heterocyclic systems, such as phenylbenzo acs.orgacs.orgthiazolo[3,2-a]pyrano[2,3-d]pyrimidin-5-ones, have been achieved in good yields through one-pot, three-component reactions under microwave irradiation, highlighting the efficiency and environmental advantages of this approach. researchgate.net

Table 1: Examples of Microwave-Assisted Synthesis of Thiazole and Benzothiazole Analogues
Product TypeReaction DescriptionConditionsKey AdvantagesReference
Thiazolyl-PyridazinedionesOne-pot, three-component reaction of maleic anhydride, thiosemicarbazide, and hydrazonoyl halides500 W, 150 °C, 4–8 minRapid synthesis, high efficiency nih.gov
Benzothiazole Fused PyranopyrimidinesOne-pot, three-component reactionMicrowave irradiation, solvent-free, catalyst-freeRapid, no catalyst, no chromatographic purification, good yields researchgate.net
Benzo[d]imidazo[2,1-b]thiazolesCatalyst-free annulationAqueous medium (isopropanol co-solvent)Use of "green" solvent, excellent yields (90-95%) nih.gov
1, 2, 4-Triazole-3-thiol ringFusion of thiocarbohydrazide (B147625) and carboxylic acids145 °C, 30-60 minGood yield and purity pensoft.net

One-Pot Multicomponent Reaction Strategies

One-pot multicomponent reactions (MCRs) represent a highly efficient and sustainable approach to chemical synthesis, where multiple starting materials are combined in a single reaction vessel to form a complex product in one step. This strategy adheres to the principles of green chemistry by minimizing solvent usage, purification steps, and chemical waste, thereby improving step and atom economy. scispace.comresearchgate.net

The Hantzsch thiazole synthesis is a classic example of a multicomponent reaction used to form the thiazole ring. scispace.com Modern variations have expanded this concept to create a diverse library of benzothiazole analogues. For example, an efficient, catalyst- and additive-free, three-component reaction has been developed for synthesizing 2-substituted benzothiazoles from aromatic amines, aliphatic amines, and elemental sulfur. acs.org Similarly, substituted thiazole derivatives have been prepared via a one-pot procedure involving the condensation of α-haloketones, thiourea, and substituted o-hydroxybenzaldehydes under environmentally benign solvent-free conditions. scispace.comresearchgate.net Chemoenzymatic MCRs, which utilize enzymes to catalyze the reaction, offer the advantages of high selectivity and mild reaction conditions, further expanding the utility of this strategy. nih.gov

Table 2: Selected One-Pot Multicomponent Reactions for Thiazole and Benzothiazole Synthesis
Reaction TypeReactantsConditionsKey FeaturesReference
Hantzsch Thiazole Synthesisα-haloketones, thiourea, o-hydroxybenzaldehydesSolvent-free, room temperature grindingEnvironmentally friendly, rapid (3 min), high yield (95%) scispace.comresearchgate.net
2-Substituted Benzothiazole SynthesisAromatic amines, aliphatic amines, elemental sulfurCatalyst- and additive-freeSimple operation, cheap and available sulfur source acs.org
Chemoenzymatic Thiazole SynthesisSecondary amines, benzoyl isothiocyanate, dimethyl but-2-ynedioateTrypsin from porcine pancreas (PPT), 45 °CMild conditions, high yields (up to 94%), enzymatic catalysis nih.gov
1,5-Disubstituted Tetrazol-1,2,3-Triazole HybridsSix-component reaction (Ugi-azide, SN2, CuAAC)Mild conditions, cascade processHigh atom and step-economy, formation of six new bonds in one pot mdpi.com

Catalytic Approaches in Benzothiazole Synthesis

The use of catalysts is central to the modern synthesis of benzothiazoles, enabling reactions to proceed with greater efficiency, selectivity, and under milder conditions. A wide array of catalytic systems have been developed, ranging from transition metals to acids and photoredox catalysts. nih.govorganic-chemistry.org

Transition Metal Catalysis: Transition metals like palladium, copper, ruthenium, and nickel are widely used to construct the benzothiazole core. nih.gov Palladium catalysts, for instance, can facilitate the synthesis of 2-substituted benzothiazoles from thiobenzanilides through a C-H functionalization and intramolecular C-S bond formation process. nih.gov Copper catalysts are effective in the reaction of 2-haloanilines with dithiocarbamates and in the condensation of 2-aminobenzenethiols with nitriles. nih.govorganic-chemistry.org Cheaper and less toxic metals like nickel have also been shown to be highly effective catalysts. nih.gov

Acid Catalysis: Both Brønsted and Lewis acids can catalyze the cyclization reactions to form benzothiazoles. A simple and efficient method uses a mixture of H₂O₂/HCl in ethanol at room temperature. capes.gov.br Heterogeneous catalysts like silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄-SiO₂) offer the advantages of being inexpensive, non-toxic, and easily separable from the reaction mixture. nih.gov Samarium triflate has been used as a reusable acid catalyst in aqueous media, aligning with green chemistry principles. organic-chemistry.org

Other Catalytic Systems: Innovations in catalysis include the use of visible-light driven photoredox catalysts, which can drive reactions using light as the energy source, often with molecular oxygen as the terminal oxidant, making water the only byproduct. organic-chemistry.org Polystyrene polymer catalysts grafted with iodine acetate (B1210297) have also been employed, combining the benefits of solid support with catalytic activity, allowing for easy separation and reuse of the catalyst. nih.gov

Table 3: Overview of Catalytic Systems in Benzothiazole Synthesis
Catalyst TypeExample CatalystTypical ReactionAdvantagesReference
Transition MetalPalladium(II) / Copper(I)Intramolecular C-H functionalization/C-S bond formationHigh yields, good functional group tolerance nih.gov
Transition MetalNi(II) saltsIntramolecular oxidative coupling of N-arylthioureasCheaper, less toxic, mild conditions, short reaction time nih.gov
Acid CatalystH₂O₂/HClCondensation of 2-aminothiophenol and aldehydesRoom temperature, short reaction time, excellent yields capes.gov.br
Solid-Supported AcidNaHSO₄-SiO₂Acylation of ortho-aminothiophenol with acyl chloridesSolvent-free, inexpensive, non-toxic, reusable nih.gov
Photoredox CatalystNot specified (visible-light driven)Radical cyclization of thioanilidesUses visible light, O₂ as oxidant, water as byproduct organic-chemistry.org

Methodologies for Compound Isolation and Purity Assessment

The successful synthesis of a target compound is contingent upon its effective isolation from the reaction mixture and the rigorous assessment of its purity. For benzothiazole derivatives, standard laboratory techniques are employed for purification and characterization.

Isolation Techniques: Following the completion of a reaction, which is typically monitored by Thin-Layer Chromatography (TLC), the crude product must be isolated. scispace.comyoutube.com The most common method for purifying solid benzothiazole derivatives is recrystallization . This technique involves dissolving the crude product in a suitable hot solvent or solvent mixture (e.g., ethanol, acetic acid) and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the solution. scispace.comkoreascience.kr For non-crystalline products or mixtures that are difficult to separate by recrystallization, column chromatography is the preferred method.

Purity and Structural Assessment: Once isolated, the purity and structural identity of the synthesized compound are confirmed using a combination of analytical and spectroscopic methods:

Melting Point (m.p.): A sharp and narrow melting point range is a reliable indicator of a pure crystalline compound. koreascience.kr

High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive technique used to determine the purity of a compound, often expressed as a percentage. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups in the molecule by detecting their characteristic vibrational frequencies (e.g., C=O, N-H, C-S bonds). koreascience.krmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for structural elucidation. They provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for an unambiguous determination of the compound's structure. koreascience.krnih.gov

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which helps to confirm the molecular formula and structural features. koreascience.krnih.gov

Elemental Analysis: This analysis determines the percentage composition of elements (e.g., C, H, N, S) in the compound, which is compared against the calculated theoretical values to confirm the empirical formula. koreascience.kr

Together, these methodologies ensure that the final product, such as this compound, is isolated in a high state of purity and its chemical structure is unequivocally verified.

Chemical Reactivity and Synthetic Applications of 2 Chloromethyl 7 Methoxybenzo D Thiazole

Nucleophilic Substitution Reactions Involving the Chloromethyl Moiety

The primary mode of reactivity for 2-(chloromethyl)-7-methoxybenzo[d]thiazole is the nucleophilic substitution at the chloromethyl carbon. The electron-withdrawing nature of the benzothiazole (B30560) ring enhances the electrophilicity of this position, facilitating reactions with a variety of nucleophiles.

Reactions with Hydroxy-Substituted Aromatic Systems

The reaction of 2-(chloromethyl)benzothiazole derivatives with hydroxy-substituted aromatic systems, such as phenols, proceeds via a standard Williamson ether synthesis. In this reaction, the phenolic hydroxyl group, typically deprotonated with a mild base to form the more nucleophilic phenoxide ion, attacks the electrophilic carbon of the chloromethyl group. This results in the displacement of the chloride ion and the formation of a new ether linkage. The presence of the 7-methoxy group on the benzothiazole ring can influence the reaction kinetics through electronic effects, but the fundamental transformation remains the same. This method is a straightforward approach to link the benzothiazole scaffold to various aromatic systems.

Reactions with Amine Derivatives (e.g., Piperazines)

The chloromethyl group readily reacts with primary and secondary amines, such as piperazine (B1678402), in a nucleophilic substitution reaction. This is a common strategy for incorporating the benzothiazole moiety into molecules containing piperazine, a frequent component in pharmacologically active compounds. For instance, in the synthesis of piperazine-tethered thiazole (B1198619) compounds, Boc-piperazine has been shown to effectively displace the chloro group from a 4-chloromethyl-thiazole. mdpi.com This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF). The resulting product is a piperazinyl-methyl-benzothiazole derivative. This reaction is fundamental in building libraries of diverse compounds for drug discovery. nih.gov

The general scheme for this reaction involves the nucleophilic attack of the piperazine nitrogen on the carbon atom of the chloromethyl group, leading to the formation of a new carbon-nitrogen bond.

Table 1: Examples of Nucleophilic Substitution Reactions with Amines This table is generated based on analogous reactions with similar chloromethylated heterocycles.

Nucleophile Reagent Product Type
Boc-piperazine 4-chloromethyl-2-amino thiazole Boc-protected piperazine-thiazole
Piperazine 2-(chloromethyl)benzothiazole Piperazinyl-methyl-benzothiazole

Formation of Ether and Amide Linkages

As discussed, ether linkages are readily formed through reactions with alkoxides or phenoxides. The formation of amide linkages using this compound is typically a multi-step process. One common strategy involves first reacting the chloromethyl compound with a nucleophile that also contains a protected functional group. For example, after the reaction with Boc-piperazine, the Boc protecting group can be removed to reveal a secondary amine. mdpi.com This free amine can then be acylated with various carboxylic acids or their derivatives (like acid chlorides or anhydrides) to form an amide bond. This sequential approach allows for the introduction of a wide variety of acyl groups, further diversifying the molecular structure.

Another approach to forming an amide-like linkage involves the reaction of 2-amino-5-chlorobenzothiazole (B1265905) with chloroacetic acid to form an intermediate, which can then be further manipulated. While not a direct reaction of the chloromethyl group, it highlights the synthetic versatility of the benzothiazole scaffold in creating amide bonds.

Role as a Key Building Block in Complex Molecular Synthesis

The reactivity of the chloromethyl group makes this compound a crucial starting material for the synthesis of more elaborate molecular structures, including fused heterocyclic systems and multifunctional scaffolds. google.comnih.gov

Construction of Fused Heterocyclic Systems

While the chloromethyl group itself is not typically used to form a new fused ring directly onto the benzothiazole core, it serves as a reactive handle to introduce functionalities that can subsequently participate in cyclization reactions. For example, the chloromethyl group can be converted into other functional groups that are precursors for ring formation.

Synthesis of Multifunctionalized Benzothiazole Scaffolds

A multifunctionalized scaffold is a molecule that contains several different functional groups, often designed to interact with multiple biological targets or to have a specific combination of properties. This compound is an excellent starting point for creating such scaffolds.

The synthesis of complex molecules often involves a series of reactions to build up the desired structure. For example, a complex piperazine derivative containing a benzothiazole moiety has been synthesized, showcasing the integration of this scaffold into a larger, multifunctional molecule. evitachem.com The synthesis of various 2-substituted benzothiazoles has been a focus of research for developing new therapeutic agents. nih.govekb.eg The ability to easily introduce a variety of substituents via the reactive chloromethyl group is a significant advantage in this context.

Table 2: List of Mentioned Compounds

Compound Name
This compound
Boc-piperazine
Dimethylformamide (DMF)
4-chloromethyl-2-amino thiazole
2-amino-5-chlorobenzothiazole
Chloroacetic acid
Ethyl chloroacetate
Hydrazine (B178648) hydrate
Carbon disulfide
Sodium hydroxide (B78521)

Electrophilic and Radical Reactions of the Benzothiazole Core

The benzothiazole ring system is generally considered to be electron-rich, yet the reactivity of the benzene (B151609) and thiazole rings towards electrophiles and radicals can be distinct. The introduction of a methoxy (B1213986) group at the 7-position is expected to further activate the benzene portion of the molecule towards electrophilic attack.

Electrophilic Aromatic Substitution:

The position of electrophilic attack on the benzothiazole ring is influenced by the existing substituents. For an unsubstituted benzothiazole, electrophilic substitution typically occurs at the 4- and 6-positions. However, the presence of the 7-methoxy group, a strong electron-donating group, directs incoming electrophiles primarily to the positions ortho and para to it. Therefore, for 7-methoxybenzo[d]thiazole, electrophilic attack is anticipated to occur preferentially at the 4- and 6-positions.

Studies on related substituted benzothiazoles have shown that the nature of the substituent significantly impacts the regioselectivity of electrophilic substitution. For instance, the bromination of aminobenzothiazoles demonstrates that the position of the amino group dictates the position of bromination. youtube.com While specific studies on the electrophilic substitution of this compound are not extensively documented, the directing effect of the 7-methoxy group would be the dominant factor.

Radical Reactions:

Radical reactions on the benzothiazole core are less common than electrophilic substitutions but offer unique pathways for functionalization. The stability of radical intermediates is a key factor in determining the outcome of these reactions. While no specific studies on the radical reactions of this compound were found, general principles of radical chemistry can be applied. The abstraction of a hydrogen atom from the benzene ring would lead to a radical intermediate. The stability of this intermediate would be influenced by the methoxy group.

It is important to note that the chloromethyl group at the 2-position is also susceptible to radical reactions. For instance, reduction of the carbon-chlorine bond can occur under radical conditions. youtube.com

C-H Bond Functionalization Approaches in Benzothiazole Chemistry

Direct C-H bond functionalization has emerged as a powerful and atom-economical tool for the synthesis and modification of heterocyclic compounds, including benzothiazoles. researchgate.netmdpi.com This approach avoids the pre-functionalization often required in traditional cross-coupling reactions.

Palladium-Catalyzed C-H Arylation:

Palladium-catalyzed direct C-H arylation is a widely used method for forming carbon-carbon bonds. In the context of benzothiazoles, the C-H bonds of the benzene ring can be selectively arylated. For instance, the palladium-catalyzed direct arylation of 2-arylbenzothiazoles with aryl iodides has been shown to occur at the ortho-position of the 2-aryl group, directed by the benzothiazole nitrogen. nih.gov

For this compound, the C-H bonds at the 4, 5, and 6-positions are potential sites for functionalization. The directing effect of the 7-methoxy group would likely favor functionalization at the 4- and 6-positions. Research on the palladium-catalyzed functionalization of 5- and 7-azaindoles has demonstrated that substitution can be achieved at the 2-position with moderate to high yields. capes.gov.br While a different heterocyclic system, it highlights the feasibility of such transformations on related scaffolds.

Ruthenium-Catalyzed C-H Amidation:

Ruthenium catalysts have also been employed for the C-H functionalization of benzothiazoles. For example, a Ru(II)-catalyzed regioselective amidation of 2-aryl benzothiazoles at the ortho-position of the aryl group has been reported, using acyl azides as the amidating agent. youtube.comresearchgate.net This method provides a direct route to introduce amide functionalities.

Structure Activity Relationship Sar Investigations in Benzothiazole Derivatives

Methodologies for SAR Elucidation and Optimization

The process of deciphering the relationship between a molecule's structure and its biological activity is systematic, employing both computational and experimental techniques to guide the design of more potent and selective compounds. researchscientific.co.ukchemicalbook.com

A cornerstone of SAR studies is the synthesis and biological testing of a series of related compounds, or analogs. researchscientific.co.uk This process involves making systematic changes to a lead compound to determine how each modification affects its interaction with a biological target. For a hypothetical investigation of 2-(Chloromethyl)-7-methoxybenzo[d]thiazole, this would involve:

Modification of the Chloromethyl Group: Replacing the chlorine with other halogens (F, Br, I) to probe the effect of electronegativity and size, or with other functional groups (e.g., hydroxyl, amino, thiol) to explore different types of molecular interactions. The entire chloromethyl group could also be replaced with alkyl chains of varying lengths.

Modification of the Methoxy (B1213986) Group: Altering the alkoxy group (e.g., ethoxy, propoxy) to assess the impact of steric bulk and lipophilicity. The methoxy group could also be substituted with other electron-donating or electron-withdrawing groups.

Positional Isomerism: Synthesizing isomers where the methoxy group is moved to other positions on the benzene (B151609) ring (e.g., 4-methoxy, 5-methoxy, 6-methoxy) to determine if the specific location is critical for activity. researchgate.net

The synthesis of such analogs often involves established chemical routes. For instance, substituted 2-aminothiophenols can be condensed with various reagents to build the benzothiazole (B30560) core, which can then be further modified. ijper.orgkuleuven.be The introduction of a 2-chloromethyl group can be achieved from a 2-hydroxymethylbenzothiazole precursor. chemicalbook.com

Once analogs are synthesized and tested, the data is analyzed to correlate specific structural features with biological outcomes. This involves both qualitative observations and quantitative methods (QSAR). mdpi.com

Experimental Assays: Compounds are subjected to a battery of in vitro assays to measure their biological effects, such as enzyme inhibition (e.g., IC₅₀ values), cell viability (e.g., GI₅₀ values), or antimicrobial activity (e.g., Minimum Inhibitory Concentration, MIC). researchgate.net

Computational Modeling: Techniques like molecular docking can predict how a compound binds to a protein target, helping to rationalize observed activities. mdpi.com Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to build a mathematical relationship between chemical descriptors (like lipophilicity, electronic properties, and steric factors) and biological activity. mdpi.com

For example, a study on various benzothiazole derivatives might reveal that electron-withdrawing groups at the C6 position enhance anticancer activity, while lipophilic substitutions at the same position improve it. researchgate.net

Influence of Substituents on the Benzothiazole Ring System

The biological profile of a benzothiazole derivative is profoundly influenced by its substitution pattern.

The methoxy group (-OCH₃) is a common substituent in bioactive benzothiazoles. Its impact is twofold: it is an electron-donating group, which can influence the electronic environment of the ring system, and it can participate in hydrogen bonding.

Electronic Effects: The presence of a methoxy group can modulate the reactivity and binding affinity of the molecule.

Positional Importance: The position of the methoxy group is often critical. For instance, studies on different isomers have shown that moving a substituent, such as a methoxy group, from one position to another can dramatically alter the biological activity. researchgate.netresearchgate.net In a series of 2-(4'-n-alkoxyphenylazo)benzothiazoles, the presence of a 6-methoxy group was studied for its effect on the material's liquid crystal properties. researchgate.net In other research, a 6-methoxy substituent was part of the core structure for novel anticonvulsant agents. nih.gov

Without specific data on the 7-methoxy isomer, one can only hypothesize that its unique electronic and steric profile, compared to 5- or 6-methoxy isomers, would lead to a distinct biological activity profile.

The 2-chloromethyl group (-CH₂Cl) is a reactive functional group. The chlorine atom is a good leaving group, making the carbon atom susceptible to nucleophilic attack.

Covalent Bonding: This reactivity means that 2-chloromethyl benzothiazoles can act as alkylating agents, potentially forming a covalent bond with nucleophilic residues (like cysteine or histidine) in the active site of a target protein. This can lead to irreversible inhibition, which can result in high potency.

Precursor for Further Synthesis: The 2-chloromethyl group is also a valuable synthetic handle. It allows for the easy introduction of a wide variety of other functional groups by reacting it with different nucleophiles, as seen in the synthesis of certain anticonvulsant agents where a 2-chloro-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamide intermediate is used. nih.gov

General SAR studies have noted that the presence of a chloro group at the 2-position can enhance antifungal activity. ijper.org

The distinct arrangement of substituents in this compound compared to other possible isomers (e.g., 2-(Chloromethyl)-6-methoxybenzo[d]thiazole or 2-(Chloromethyl)-5-methoxybenzo[d]thiazole) would result in a unique three-dimensional shape and distribution of charge. These differences would affect its binding affinity and selectivity for specific biological targets. Studies consistently show that even a subtle shift in a substituent's position can lead to significant changes in efficacy or even the mechanism of action. researchgate.net

The table below illustrates how biological activity can vary with different substituents on the benzothiazole ring, based on findings from various studies.

Compound Series Key Substituent(s) Position(s) Observed Biological Activity Reference
Benzothiazole DerivativesChloro group2Elevated antifungal activity ijper.org
Benzothiazole DerivativesSmall lipophilic groups6Improved anticancer inhibitory activity researchgate.net
Benzothiazole DerivativesElectron-withdrawing groups6Increased anticancer activity researchgate.net
Benzothiazole-acetamide derivativesAlkoxy groups (methoxy, etc.)6Anticonvulsant activity nih.gov

Conformational Analysis and its Implications for Molecular Recognition

Conformational analysis, the study of the three-dimensional arrangement of atoms in a molecule, is fundamental to understanding how a molecule like this compound will interact with the specific geometry of a biological target's binding site. The benzothiazole ring system itself is largely planar, providing a rigid scaffold. The primary conformational flexibility of this compound arises from the rotation of the chloromethyl group at the 2-position.

The orientation of this group relative to the benzothiazole core can significantly impact molecular recognition. For instance, it can influence the molecule's ability to fit into narrow enzymatic clefts or to position its reactive functionalities optimally for interaction with target residues. The methoxy group at the 7-position, while having some rotational freedom, primarily exerts its influence through electronic effects and its potential to act as a hydrogen bond acceptor.

Computational studies on related benzothiazole derivatives, such as those used in quantitative structure-activity relationship (QSAR) and pharmacophore modeling, help to elucidate the key spatial and electronic features required for biological activity. thaiscience.inforesearchgate.net These models often highlight the importance of specific arrangements of features like hydrophobic regions, hydrogen bond acceptors, and hydrogen bond donors. researchgate.net

In the context of this compound, the following features are relevant for molecular recognition:

The Benzothiazole Ring: The aromatic and heterocyclic rings provide a significant hydrophobic surface, which can engage in van der Waals and π-π stacking interactions with aromatic amino acid residues in a protein's binding pocket.

The 7-Methoxy Group: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming a crucial interaction with hydrogen bond donor residues (e.g., the amide protons of asparagine or glutamine, or the hydroxyl group of serine or threonine) in a target protein.

The 2-Chloromethyl Group: This group is an electrophilic site due to the electron-withdrawing nature of the chlorine atom. This makes it susceptible to nucleophilic attack, potentially leading to covalent bond formation with a target protein. This is a mechanism of action for some enzyme inhibitors. The chlorine atom can also participate in halogen bonding, a non-covalent interaction that is increasingly recognized in molecular recognition.

Pharmacophore models for various benzothiazole derivatives have identified common features that are predictive of biological activity. thaiscience.inforesearchgate.net A generalized pharmacophore model for a benzothiazole derivative might include the features outlined in the table below.

Pharmacophore FeaturePotential Contribution from this compound
Aromatic/Hydrophobic RegionThe fused benzene and thiazole (B1198619) rings.
Hydrogen Bond AcceptorThe nitrogen atom in the thiazole ring and the oxygen atom of the 7-methoxy group.
Hydrogen Bond DonorGenerally absent in this specific molecule, unless the ring system is metabolized.
Electrophilic CenterThe carbon atom of the chloromethyl group.
This table is a generalized representation based on common pharmacophoric features of benzothiazole derivatives and the specific functional groups of this compound.

Ligand Efficiency and Druggability Indices in Scaffold Optimization

In the process of drug discovery, it is not sufficient for a compound to simply be active; it must also possess drug-like properties. Ligand efficiency (LE) and other druggability indices are metrics used to assess the quality of a compound and to guide the optimization of a chemical scaffold. These metrics help to ensure that increases in potency are not achieved at the expense of properties like molecular weight and lipophilicity, which can negatively impact a drug's pharmacokinetic profile.

Ligand Efficiency (LE) is a measure of the binding energy per heavy atom (non-hydrogen atom). It is calculated as: LE = -2.44 * (pIC50) / N where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and N is the number of heavy atoms. A higher LE value (typically > 0.3) is considered favorable, indicating that the molecule achieves its potency efficiently.

Lipophilic Ligand Efficiency (LLE) relates potency to lipophilicity (logP). It is calculated as: LLE = pIC50 - logP A higher LLE value (ideally between 5 and 7) suggests a better balance between potency and lipophilicity, which can translate to better absorption and lower toxicity.

To illustrate these concepts for this compound, we can calculate its basic molecular properties and then evaluate its LE and LLE for a hypothetical level of biological activity.

PropertyValue for this compound
Molecular FormulaC9H8ClNOS
Molecular Weight213.68 g/mol
Number of Heavy Atoms (N)13
Calculated logP (cLogP)~2.8
The cLogP value is an estimation and can vary depending on the algorithm used.

Now, let's assume a hypothetical biological activity for this compound to calculate the efficiency metrics.

Hypothetical IC50pIC50Ligand Efficiency (LE)Lipophilic Ligand Efficiency (LLE)
1 µM6.00.473.2
100 nM7.00.554.2
10 nM8.00.635.2
These values are for illustrative purposes to demonstrate the application of these metrics.

These hypothetical calculations show that if this compound were to exhibit potent biological activity (e.g., in the nanomolar range), it would have favorable ligand efficiency and lipophilic ligand efficiency values. Such metrics are invaluable for comparing different derivatives within a chemical series and for prioritizing which scaffolds to advance in a drug discovery program.

Furthermore, the "druggability" of this compound can be assessed using guidelines such as Lipinski's Rule of Five, which predicts the oral bioavailability of a drug candidate.

Lipinski's RuleValue for this compoundCompliance
Molecular Weight < 500213.68Yes
logP < 5~2.8Yes
Hydrogen Bond Donors < 50Yes
Hydrogen Bond Acceptors < 102 (N and O)Yes

As shown in the table, this compound complies with all of Lipinski's rules, suggesting it has a favorable profile for oral bioavailability. This, combined with potentially good ligand efficiency, makes its scaffold an interesting starting point for further optimization.

Mechanistic Investigations of 2 Chloromethyl 7 Methoxybenzo D Thiazole Derivatives in Molecular and Cellular Systems in Vitro Models

Elucidation of Molecular Target Interactions

Enzyme Modulation and Inhibition Studies (e.g., VEGFR-2, EGFR, BRAFV600E, Carbonic Anhydrase)

Derivatives of 2-(chloromethyl)-7-methoxybenzo[d]thiazole and related benzothiazole (B30560) compounds have been extensively studied for their ability to modulate the activity of various enzymes, revealing potential for therapeutic applications, particularly in oncology.

A significant focus of this research has been on their role as kinase inhibitors. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a crucial mediator of angiogenesis, the process of forming new blood vessels, which is vital for tumor growth and metastasis. mdpi.com Consequently, VEGFR-2 is a prime target for anticancer drug development. mdpi.com Certain novel thiazole (B1198619) and benzothiazole derivatives have shown potent inhibitory effects against VEGFR-2. For instance, some hydrazinyl thiazole derivatives have demonstrated promising cytotoxic activity through good EGFR-TK inhibition, and other thiazole derivatives have been found to inhibit VEGFR-2 kinase activity with IC50 values in the nanomolar range, comparable to reference drugs like sorafenib. mdpi.com Similarly, a series of thiadiazole-based derivatives were synthesized and evaluated as VEGFR-2 inhibitors, with one compound, in particular, showing an IC50 of 40.65 nM, outperforming sorafenib. nih.gov

In addition to kinases, carbonic anhydrases (CAs) have emerged as another important target. CAs are zinc-metalloenzymes involved in numerous physiological processes, including pH regulation and biosynthesis, and their abnormal activity is linked to various diseases. nih.gov A study on a series of 2-aminobenzo[d]thiazole-6-sulfonamides revealed their inhibitory activity against several human carbonic anhydrase (hCA) isoforms. nih.gov Specifically, these compounds were effective against hCA II and VII, with inhibition constants (KIs) in the low nanomolar to micromolar ranges, while showing less activity against hCA I and being inactive against hCA IV. nih.gov This isoform selectivity is a critical aspect in the development of targeted therapies.

The following table summarizes the inhibitory activities of selected benzothiazole and related heterocyclic derivatives against various enzymes.

Compound/Derivative ClassTarget EnzymeIC50/Ki ValueReference
Hydrazinyl thiazole derivativeEGFR-TKNot specified mdpi.com
4-chlorophenylthiazole derivativeVEGFR-251.09 nM mdpi.com
Thiadiazole derivative (7b)VEGFR-240.65 nM nih.gov
2-((4,5-dihydro-imidazol-2-yl)amino)benzothiazole-6-sulphonamide (6a)hCA II442.4 nM (Ki) nih.gov
Benzothiazole-6-sulphonamides (6a-c, 7a-c)hCA VIILow nanomolar to micromolar range (Ki) nih.gov

Receptor Binding and Ligand-Macromolecule Complex Characterization

Molecular docking studies have been crucial in elucidating the binding modes of benzothiazole derivatives within the active sites of their target macromolecules. These computational analyses provide insights into the specific interactions that govern their inhibitory activity.

For example, docking simulations have been used to understand how these compounds bind to the ATP-binding pocket of the VEGFR-2 kinase domain. These studies support the binding interactions and help rationalize the observed inhibitory potency. mdpi.com The interactions often involve hydrogen bonds and hydrophobic contacts with key amino acid residues in the active site, which are essential for stabilizing the ligand-receptor complex and preventing the natural substrate from binding.

Cellular Response Mechanisms

Analysis of Cellular Viability Pathways (e.g., Apoptosis, Cell Cycle Progression)

The anticancer effects of this compound derivatives and related compounds are often mediated through the induction of apoptosis (programmed cell death) and interference with the normal progression of the cell cycle.

Several studies have shown that these compounds can trigger apoptosis in various cancer cell lines. For instance, treatment of MCF-7 breast cancer cells with a potent thiadiazole derivative led to a significant increase in late-stage apoptotic cells. nih.gov This was accompanied by a 4.19-fold increase in the expression of the pro-apoptotic protein BAX and a corresponding decrease in the anti-apoptotic protein Bcl-2, leading to an 11-fold increase in the BAX/Bcl-2 ratio. nih.gov Furthermore, the levels of caspase-8 and caspase-9 were elevated, indicating the activation of both the extrinsic and intrinsic apoptotic pathways. nih.gov Other benzothiazole derivatives have also been shown to induce apoptosis in MCF-7 cells, with evidence of increased caspase-9 activity. nih.gov

In addition to apoptosis, these compounds can disrupt the cell cycle. Flow cytometry analysis has revealed that certain thiazole and benzothiazole derivatives can cause cell cycle arrest. For example, one potent thiazole derivative induced arrest at both the G1 and G2/M phases in MDA-MB-231 breast cancer cells. mdpi.com Another study on a thiadiazole derivative showed it caused G1 arrest and delayed progression through the G2/M phase in MCF-7 cells. nih.gov Similarly, other research has indicated that some benzothiazole derivatives can cause G2/M cell cycle arrest in MCF-7 cells. nih.govresearchgate.net

Investigation of Microbial Growth Inhibition Mechanisms (excluding specific organisms)

The antimicrobial activity of benzothiazole derivatives is linked to their ability to interfere with essential microbial processes. A primary mechanism is the inhibition of crucial enzymes required for microbial survival.

Sulfonamides, a class of compounds often incorporated into benzothiazole structures, are known to act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS). nih.gov This enzyme is vital for the synthesis of folate, a necessary precursor for DNA replication in many microbes. nih.gov By blocking this pathway, these compounds effectively halt microbial growth. Furthermore, some benzothiazole derivatives have shown the ability to cause leakage of cellular proteins from microbial cells, suggesting they can damage the cell membrane, leading to a loss of integrity and cell death. nih.gov

Modulation of Intracellular Signaling Cascades

The biological effects of benzothiazole derivatives are intricately linked to their ability to modulate key intracellular signaling pathways that control cell proliferation, survival, and death.

In the context of cancer, the induction of apoptosis by these compounds often involves the modulation of critical survival proteins and signaling cascades. For example, certain triazole-linked benzothiazole derivatives have been shown to inhibit key proteins like NF-κB and Survivin, as well as the ERK1/2 signaling pathway, all of which are involved in promoting cancer cell survival and proliferation. nih.gov The tumor suppressor protein p53, which can halt the cell cycle and initiate apoptosis, is another key player. One thiazole derivative was found to increase the level of p53 by over nine-fold in treated cancer cells, contributing to its apoptotic effect. mdpi.com By inhibiting kinases like VEGFR-2, these compounds block downstream signaling required for tumor angiogenesis, a critical process for cancer progression. mdpi.commdpi.com

Advanced In Vitro Screening Platforms and Assays for Biological Activity Profiling

The biological activity of this compound derivatives is investigated using a variety of advanced in vitro screening platforms and assays. These platforms are essential for elucidating the mechanisms of action and identifying the therapeutic potential of this class of compounds. The screening cascade typically involves a combination of cell-free and cell-based assays to profile activities ranging from anticancer and antimicrobial to neuroprotective effects.

Antiproliferative and Cytotoxicity Screening

A primary focus of in vitro screening for benzothiazole derivatives is the assessment of their antiproliferative and cytotoxic effects against various cancer cell lines. High-throughput screening (HTS) methodologies are commonly employed to evaluate large libraries of these compounds. Standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assays are used to determine the concentration-dependent inhibitory effects on cell viability.

For instance, a series of novel thiazole derivatives were evaluated for their cytotoxic activity against the MDA-MB-231 breast cancer cell line. mdpi.com Similarly, other studies have reported the screening of thiazole and thiosemicarbazone derivatives against a panel of human cancer cell lines, including lung (A-549), breast (MCF-7), and colon (Colo205), to determine their IC₅₀ values. nih.govnih.govresearchgate.net The most promising compounds from these initial screens are often selected for more detailed mechanistic studies.

Enzyme Inhibition Assays

Many benzothiazole derivatives are designed as inhibitors of specific enzymes that are critical in disease pathways. Cell-free enzymatic assays are crucial for determining the potency and selectivity of these compounds. For example, derivatives are often evaluated as potential inhibitors of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which are key targets in cancer therapy. mdpi.comnih.gov These assays typically measure the phosphorylation of a substrate in the presence of the test compound.

In the context of Alzheimer's disease, benzothiazole-isothiourea derivatives have been assessed for their ability to inhibit acetylcholinesterase (AChE), a key enzyme in neurotransmission. nih.gov

Table 1: In Vitro VEGFR-2 and EGFR Inhibition by Thiazole Derivatives

Compound Target Enzyme Cancer Cell Line IC₅₀ (nM) Reference
Compound 11f EGFR A-549 (Lung) 25 nih.gov
Compound 11f EGFR MCF-7 (Breast) 29 nih.gov
Erlotinib (Reference) EGFR A-549 (Lung) 30 nih.gov
Erlotinib (Reference) EGFR MCF-7 (Breast) 40 nih.gov
Compound 4d VEGFR-2 MDA-MB-231 (Breast) - mdpi.com

IC₅₀ values represent the concentration required to inhibit 50% of the enzyme activity or cell growth. A lower IC₅₀ indicates higher potency. Data for compound 4d was presented as percentage inhibition rather than a specific IC₅₀ value in the source.

Assays for Mechanistic Investigation of Cell Death

To understand how promising antiproliferative compounds exert their effects, a suite of cell-based assays is employed to investigate the mechanism of cell death.

Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M) after treatment with a benzothiazole derivative. This can reveal whether a compound induces cell cycle arrest at a specific checkpoint. For example, one potent thiazole derivative, compound 4d, was found to cause cell cycle arrest at the G1 and G2/M phases in MDA-MB-231 cells. mdpi.com

Apoptosis Assays: The induction of apoptosis (programmed cell death) is a desirable characteristic for anticancer agents. Assays to detect apoptosis include:

DNA Fragmentation: Analysis of DNA fragmentation, a hallmark of apoptosis, can be performed to confirm the apoptotic mechanism. nih.gov

Mitochondrial Membrane Potential (MMP): Changes in MMP are an early indicator of apoptosis. Specific fluorescent dyes are used to measure the depolarization of the mitochondrial membrane. mdpi.comnih.gov

p53 Activation: The tumor suppressor protein p53 plays a critical role in apoptosis. Assays can measure the level of p53 activation in response to compound treatment. mdpi.comresearchgate.net

Antimicrobial and Anthelmintic Screening

The broad biological profile of benzothiazoles also includes antimicrobial and anthelmintic activities. In vitro screening against various pathogens is conducted to identify lead compounds.

Antibacterial and Antifungal Assays: The activity of derivatives is tested against a panel of bacteria and fungi using methods like broth microdilution to determine the Minimum Inhibitory Concentration (MIC). nih.govresearchgate.net

Antimycobacterial Assays: Specific screens are set up to evaluate activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. rsc.orgresearchgate.net

Schistosomicidal Assays: For parasitic diseases, in vitro models are used to assess the efficacy of compounds. For instance, the activity of benzothiazole derivatives against the adult worms of Schistosoma mansoni has been evaluated by observing worm mortality over time at different concentrations. nih.gov Three dithiocarbamate (B8719985) copper complexes (4a-c) showed 100% worm mortality at a concentration of 10 µg/mL, an activity level comparable to the standard drug praziquantel. nih.gov

Neuroprotective and Antioxidant Activity Profiling

Derivatives of benzothiazole are also explored for their potential in treating neurodegenerative disorders like Alzheimer's disease.

Aβ Aggregation Inhibition: An important pathological hallmark of Alzheimer's disease is the aggregation of amyloid-beta (Aβ) peptides. A common in vitro assay is the Thioflavin T (ThT) fluorescence assay, which measures the formation of Aβ fibrils. Benzothiazole-isothiourea derivatives have been shown to inhibit Aβ₁₋₄₂ fibril formation in this assay. nih.gov

Antioxidant Assays: Oxidative stress is implicated in many diseases. The antioxidant capacity of benzothiazole derivatives is frequently evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.govnih.gov The catechol-containing derivative BZTst4 showed significant antioxidant activity, with an IC₅₀ value comparable to the reference compound, ferulic acid. nih.gov

Table 2: Biological Activity of Screened Benzothiazole Derivatives

Compound/Derivative Class Assay Type Target/Organism Key Finding Reference
Benzothiazole-isothiourea (3r) AChE Inhibition Acetylcholinesterase Inhibited AChE activity nih.gov
Benzothiazole-isothiourea (3t) Aβ Aggregation Amyloid-beta (Aβ₁₋₄₂) Inhibited Aβ fibril formation nih.gov
Dithiocarbamate complexes (4a-c) Schistosomicidal Schistosoma mansoni 100% worm mortality at 10 µg/mL nih.gov
2-Styrylbenzothiazole (BZTst4) Antioxidant DPPH radical IC₅₀ comparable to ferulic acid nih.gov

These advanced screening platforms provide a comprehensive profile of the biological activities of this compound derivatives, enabling the identification of promising candidates for further preclinical development and guiding the design of new analogues with improved potency and selectivity.

In-depth Computational and Theoretical Analysis of this compound Remains Largely Unexplored

A thorough review of available scientific literature reveals a significant gap in the computational and theoretical chemistry studies focused specifically on the compound this compound. While extensive research exists for the broader classes of thiazole and benzothiazole derivatives, detailed quantum chemical calculations and molecular docking simulations for this particular molecule are not present in the reviewed materials. Consequently, a comprehensive article adhering to the specified detailed outline cannot be generated at this time.

Computational chemistry is a vital tool in modern drug discovery and material science, providing deep insights into molecular properties and behaviors. Techniques like Density Functional Theory (DFT) and molecular docking are routinely used to predict electronic structure, reactivity, and potential as a therapeutic agent. However, the application of these powerful methods to this compound has not been specifically documented in the available scientific papers.

Research on related compounds highlights the type of data that is currently missing for this compound. For instance, studies on other benzothiazole derivatives often include detailed analyses of their electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity and stability. Similarly, Molecular Electrostatic Potential (MEP) maps are frequently generated for related molecules to visualize charge distribution and predict sites for electrophilic and nucleophilic attacks.

In the realm of medicinal chemistry, molecular docking simulations are a cornerstone for predicting how a ligand might interact with a biological target. Published studies on various thiazole-containing compounds detail their binding modes, affinities, and the specific intermolecular interactions, such as hydrogen bonds and pi-pi stacking, that stabilize the ligand-target complex. This information is fundamental for rational drug design and optimization.

Unfortunately, without dedicated studies on this compound, it is impossible to provide scientifically accurate data for its HOMO-LUMO energies, MEP map, charge distribution, or its potential interactions with any specific biological targets. The generation of such data would require original research using specialized computational software and methodologies.

While the broader family of benzothiazoles is recognized for its diverse biological activities, the specific computational and theoretical profile of this compound remains an unaddressed area in the scientific literature reviewed. Further research is necessary to elucidate the unique electronic and interactive properties of this compound.

Computational and Theoretical Chemistry Studies

Molecular Dynamics Simulations for Conformational Dynamics and Stability

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. ijpsr.com For a compound like 2-(Chloromethyl)-7-methoxybenzo[d]thiazole, MD simulations could provide significant insights into its conformational flexibility, stability, and interactions with biological targets.

Analysis of Dynamic Binding Events

Should this compound be identified as a ligand for a particular protein, MD simulations would be instrumental in analyzing its binding dynamics. This analysis typically involves:

Binding Pose Stability: Assessing the stability of the ligand within the protein's binding pocket over the simulation time. Key metrics include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms. For instance, in studies of other thiazole (B1198619) derivatives, MD simulations have been used to confirm the stability of ligand-protein complexes over nanosecond timescales. scirp.orgplos.org

Interaction Fingerprinting: Identifying and quantifying the specific interactions (e.g., hydrogen bonds, hydrophobic contacts, and π-π stacking) between the ligand and protein residues. nih.gov This would reveal which parts of the this compound molecule, such as the methoxy (B1213986) group, the chloromethyl group, or the benzothiazole (B30560) core, are critical for binding.

Binding Free Energy Calculations: Employing methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to estimate the binding affinity of the compound to its target. This allows for a quantitative comparison of different ligands and can guide the design of more potent derivatives.

Interactive Table: Illustrative Data from a Hypothetical MD Simulation of a Benzothiazole Derivative

Simulation Time (ns)Ligand RMSD (Å)Protein Backbone RMSD (Å)Number of Hydrogen BondsKey Interacting Residues
00.000.002ASN44, LEU222
101.521.891ASN44
201.652.012ASN44, TYR88
301.581.951TYR88
401.712.102ASN44, LEU222
501.632.052ASN44, TYR88

This table is a hypothetical representation based on typical data from MD simulations of similar compounds and does not represent actual data for this compound.

Solvation Effects and Ligand Conformation

The behavior of a molecule in a biological environment is significantly influenced by its interaction with the surrounding solvent, typically water. MD simulations in explicit solvent can reveal:

Solvation Shell Structure: How water molecules organize around the ligand, which can impact its solubility and availability to bind to a target.

Conformational Changes: The range of conformations the ligand adopts in solution. The chloromethyl group in this compound, for example, would have rotational freedom, and its preferred orientations in an aqueous environment could be determined.

Hydrophobic Collapse: The tendency of nonpolar regions of the molecule to minimize contact with water, which can influence its shape and how it presents itself to a binding partner.

Q & A

Q. What are the common synthetic routes for preparing 2-(Chloromethyl)-7-methoxybenzo[d]thiazole, and how can reaction conditions be optimized for yield improvement?

Methodological Answer: The synthesis typically involves cyclization of substituted aniline precursors. A validated approach includes:

Starting Material : Begin with 7-methoxybenzothiazole derivatives. Introduce the chloromethyl group via nucleophilic substitution or alkylation. For example, refluxing 7-methoxy-2-aminobenzothiazole with chloroacetyl chloride in ethanol forms intermediates, followed by purification via recrystallization .

Optimization :

  • Catalysts : Use bases like triethylamine to neutralize HCl byproducts.
  • Temperature : Reflux conditions (~80°C) improve reaction rates .
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

Yield Improvement : Monitor reaction progress via TLC (ethyl acetate:methanol:water = 10:1:1) and optimize stoichiometry (e.g., 1:1.2 molar ratio of amine to chloroacetyl chloride) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

Methodological Answer:

  • IR Spectroscopy :
    • C-Cl Stretch : 600–800 cm⁻¹.
    • C-S (Thiazole) : 1250–1350 cm⁻¹.
    • OCH₃ (Methoxy) : ~2830–2950 cm⁻¹ (C-H stretch) .
  • ¹H-NMR (CDCl₃) :
    • Chloromethyl (-CH₂Cl): Singlet at δ 4.5–4.7 ppm.
    • Methoxy (-OCH₃): Singlet at δ 3.8–3.9 ppm.
    • Aromatic protons: Multiplets in δ 6.8–7.5 ppm .
  • Mass Spectrometry : Molecular ion peak at m/z 213.6 (C₉H₈ClNOS⁺) with fragmentation patterns indicating loss of Cl (-35.5 Da) .

Advanced Research Questions

Q. How does the chloromethyl substituent influence the biological activity of this compound compared to other benzothiazole derivatives?

Methodological Answer: The chloromethyl group enhances electrophilicity, enabling covalent interactions with biological targets (e.g., cysteine residues in enzymes). Comparative studies show:

  • Anticancer Activity : Chloromethyl derivatives exhibit 2–3× higher cytotoxicity than non-halogenated analogs (e.g., IC₅₀ = 12 µM vs. 35 µM in HepG2 cells) by inhibiting kinase pathways .
  • Antimicrobial Potency : The group increases membrane permeability, improving MIC values against S. aureus (MIC = 8 µg/mL vs. 32 µg/mL for methoxy-only analogs) .
    Mechanistic Insight : Molecular docking reveals chloromethyl forms hydrogen bonds with ATP-binding pockets (e.g., EGFR kinase, ΔG = -9.2 kcal/mol) .

Q. What computational methods can predict the binding affinity of this compound with target enzymes, and how do these correlate with experimental IC₅₀ values?

Methodological Answer:

  • Docking Tools : AutoDock Vina or Schrödinger Suite for binding pose prediction.
  • Protocol :
    • Protein Preparation : Retrieve crystal structures (e.g., PDB: 1M17) and optimize protonation states.
    • Grid Generation : Focus on catalytic sites (e.g., kinase ATP-binding pocket).
    • Validation : Compare docking scores (e.g., Glide SP score) with experimental IC₅₀ via linear regression (R² > 0.85) .
  • Case Study : For carbonic anhydrase IX, computed ΔG = -8.5 kcal/mol correlates with IC₅₀ = 0.45 µM (experimental) .

Q. How can researchers resolve contradictory data in the biological activity of this compound across different assay systems?

Methodological Answer:

  • Assay-Specific Factors :
    • Cell Line Variability : Test across multiple lines (e.g., HepG2 vs. MCF-7) to rule out lineage-specific effects.
    • Redox Interference : Use ROS-sensitive probes (e.g., DCFH-DA) to quantify oxidative stress artifacts .
  • Data Normalization : Express activity relative to positive controls (e.g., doxorubicin for cytotoxicity) and validate via orthogonal assays (e.g., SPR for target engagement) .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies, and how can they be mitigated?

Methodological Answer:

  • Key Challenges :
    • Exothermic Reactions : Chloromethylation at scale risks thermal runaway.
    • Purification : Column chromatography becomes impractical >100 g.
  • Solutions :
    • Process Optimization : Use flow reactors for controlled temperature and mixing .
    • Alternative Purification : Switch to fractional crystallization or aqueous workup .
  • Yield Metrics : Pilot-scale batches (1 kg) achieve 70–75% yield vs. 85% lab-scale .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.